Pelargonidin-3-O-rutinoside chloride is a natural anthocyanin compound, primarily derived from various fruits, particularly strawberries. This compound is responsible for the red to orange coloration in many plant tissues and is classified under the broader category of flavonoids, specifically anthocyanins. Its chemical formula is C27H31ClO14, and it exhibits significant antioxidant properties, which contribute to its potential health benefits, including cancer prevention and metabolic regulation .
These reactions are vital for understanding its stability and behavior in biological systems.
Pelargonidin-3-O-rutinoside chloride exhibits several biological activities:
Pelargonidin-3-O-rutinoside chloride can be synthesized through several methods:
The applications of pelargonidin-3-O-rutinoside chloride are diverse:
Interaction studies have focused on how pelargonidin-3-O-rutinoside chloride interacts with biological systems:
Pelargonidin-3-O-rutinoside chloride shares structural similarities with other anthocyanins and flavonoids. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Cyanidin 3-O-glucoside | Similar anthocyanin backbone | Found in black raspberries; strong antioxidant |
| Delphinidin 3-O-rutinoside | Similar glycosylation pattern | Exhibits different color properties |
| Malvidin 3-O-glucoside | Similar sugar moiety | Commonly found in red wine; higher stability |
Pelargonidin-3-O-rutinoside chloride is unique due to its specific inhibitory action on α-glucosidase and its occurrence predominantly in strawberries, distinguishing it from other anthocyanins that may not exhibit the same level of biological activity or color properties.
The biosynthesis of pelargonidin-3-O-rutinoside chloride begins with the fundamental flavonoid precursor synthesis pathway, which is derived from the phenylpropanoid metabolic pathway and represents one of the most extensively studied secondary metabolite pathways in plants [9]. The formation of flavonoid precursors follows a well-characterized sequence beginning with the conversion of phenylalanine through a series of enzymatic reactions that ultimately lead to the production of anthocyanidin aglycones [11].
The initial step in flavonoid precursor synthesis involves phenylalanine ammonia-lyase, which catalyzes the deamination of the amino acid phenylalanine to cinnamic acid [2]. This reaction represents the entry point from primary metabolism into the phenylpropanoid pathway. Subsequently, cinnamate-4-hydroxylase hydroxylates cinnamic acid to produce 4-coumaric acid, which is then activated by 4-coumarate-CoA ligase to form 4-coumaroyl-CoA [2] [11].
The committed step in flavonoid biosynthesis is catalyzed by chalcone synthase, which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [14]. This reaction establishes the basic C6-C3-C6 flavonoid skeleton that characterizes all flavonoid compounds [9]. Chalcone isomerase then converts naringenin chalcone to naringenin, the first flavanone in the pathway [2] [10].
The conversion of naringenin to dihydrokaempferol is mediated by flavanone 3-hydroxylase, a key enzyme that introduces the hydroxyl group at the 3-position of the C-ring [9] [10]. This dihydroflavonol serves as a critical branch point intermediate, as it can be further hydroxylated by flavonoid 3'-hydroxylase to produce dihydroquercetin or by flavonoid 3',5'-hydroxylase to yield dihydromyricetin [2] [11].
The subsequent reduction of dihydroflavonols to leucoanthocyanidins is catalyzed by dihydroflavonol 4-reductase, which shows stereospecific activity toward its substrates [31]. In the case of pelargonidin biosynthesis, dihydrokaempferol is reduced to leucopelargonidin [2]. The final step in anthocyanidin formation involves anthocyanidin synthase, also known as leucoanthocyanidin dioxygenase, which converts leucoanthocyanidins to their corresponding anthocyanidins through an oxidative reaction [2] [16].
| Enzyme | EC Number | Substrate | Product | Subcellular Localization |
|---|---|---|---|---|
| Phenylalanine ammonia-lyase | EC 4.3.1.24 | L-phenylalanine | trans-cinnamic acid | Cytosol/ER membrane |
| Cinnamate 4-hydroxylase | EC 1.14.14.91 | trans-cinnamic acid | 4-coumaric acid | ER membrane |
| 4-Coumarate:CoA ligase | EC 6.2.1.12 | 4-coumaric acid | 4-coumaroyl-CoA | Cytosol/ER membrane |
| Chalcone synthase | EC 2.3.1.74 | 4-coumaroyl-CoA + 3 malonyl-CoA | naringenin chalcone | Cytosol/ER membrane |
| Chalcone isomerase | EC 5.5.1.6 | naringenin chalcone | naringenin | Cytosol |
| Flavanone 3-hydroxylase | EC 1.14.11.9 | naringenin | dihydrokaempferol | Cytosol |
| Dihydroflavonol 4-reductase | EC 1.1.1.219 | dihydrokaempferol | leucopelargonidin | Cytosol |
| Anthocyanidin synthase | EC 1.14.11.19 | leucopelargonidin | pelargonidin | Cytosol |
The formation of pelargonidin-3-O-rutinoside from pelargonidin involves a complex series of glycosylation reactions catalyzed by specific UDP-glycosyltransferases [4] [5]. These enzymes are responsible for transferring sugar residues from activated sugar donors to acceptor molecules, fundamentally altering the solubility, stability, and biological activity of the resulting glycoside products [24] [39].
The primary glycosylation step involves the attachment of glucose to the 3-position hydroxyl group of pelargonidin, catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase [2] [28]. This enzyme utilizes UDP-glucose as the sugar donor and follows an inverting mechanism characterized by direct displacement that reverses the configuration at the anomeric carbon of the UDP-sugar [39]. The reaction proceeds through a two-step mechanism involving deprotonation of the acceptor molecule followed by nucleophilic attack on the anomeric carbon [39].
The formation of the rutinoside moiety requires a subsequent glycosylation reaction where rhamnose is attached to the 6-position of the glucose residue already bound at the 3-position [25] [28]. This reaction is catalyzed by specific rhamnosyltransferases that recognize the glucose-substituted anthocyanidin as their substrate and utilize UDP-rhamnose as the sugar donor [29]. Research has demonstrated that UDP-glycosyltransferases from the UGT79 family are particularly involved in secondary glycosylation reactions, including the formation of rutinoside linkages [29].
The substrate specificity of these glycosyltransferases is crucial for rutinoside formation [13] [30]. Studies have shown that enzymes capable of catalyzing rutinoside formation exhibit strict requirements for both the acceptor molecule structure and the sugar donor [29]. The acceptor binding pocket of these enzymes, primarily located within the N-terminal domain, shows significant sequence diversity that reflects their ability to recognize different flavonoid structures [39].
Kinetic studies of UDP-glycosyltransferases involved in anthocyanin modification have revealed important parameters governing rutinoside formation [13] [26]. The efficiency of UDP-glucose regeneration systems, such as those involving sucrose synthase, significantly impacts the overall rate of glycosylation reactions [26] [27]. High-throughput screening methods have been developed to identify novel glycosyltransferase activities, utilizing fluorescent assays that detect UDP formation as an indicator of enzymatic activity [13].
| UDP-Glycosyltransferase Family | Function | Preferred Sugar Donor | Examples |
|---|---|---|---|
| UGT78 family | 3-O-glycosylation of anthocyanidins | UDP-glucose | AtUGT78D2, VvUFGT |
| UGT79 family | Secondary glycosylation (rhamnosylation, xylosylation) | UDP-rhamnose, UDP-xylose | AtUGT79B1, Gt3"GT |
| UGT75 family | 5-O-glycosylation of anthocyanins | UDP-glucose | AtUGT75C1, Ph5GT |
| UGT73 family | Diverse glycosylation reactions | UDP-glucose, UDP-glucuronic acid | AtUGT73B1, AtUGT73B2 |
The biosynthesis of pelargonidin-3-O-rutinoside involves complex subcellular compartmentalization that ensures efficient metabolic flux and proper regulation of the pathway [18] [21]. While the majority of flavonoid biosynthetic enzymes are localized in the cytosol or associated with the endoplasmic reticulum, plastids play crucial roles in providing precursors and housing specific enzymatic activities [18] [38].
Plastids serve as the primary site for the synthesis of phenylalanine through the shikimate pathway, which provides the essential amino acid precursor for flavonoid biosynthesis [11] [18]. The shikimate pathway enzymes are exclusively localized within plastids, where they convert erythrose-4-phosphate and phosphoenolpyruvate into chorismate and subsequently into phenylalanine [11]. This compartmentalization ensures that aromatic amino acid biosynthesis is spatially separated from other metabolic processes.
Research has identified specific flavonoid biosynthetic enzymes within plastid compartments, challenging the traditional view that flavonoid synthesis occurs exclusively in the cytosol [18]. Studies in grapevine have demonstrated the presence of chalcone synthase and leucoanthocyanidin oxidase in plastids, suggesting a multi-branching distribution of enzymes involved in flavonoid biosynthesis [18]. This finding indicates that plastids may contribute directly to flavonoid production, particularly during fruit development and maturation.
The compartmentalization extends to the formation of metabolon complexes, which are loosely associated multienzyme complexes that facilitate efficient substrate channeling [18]. These complexes are often found at the interface between the endoplasmic reticulum and cytosol, where membrane-bound enzymes such as cinnamate-4-hydroxylase and flavonoid 3'-hydroxylase interact with soluble enzymes [18] [20]. The spatial organization of these enzymes minimizes the loss of unstable intermediates and enhances overall pathway efficiency.
Plastid-derived signals also play crucial roles in regulating flavonoid biosynthesis through retrograde signaling pathways [38]. The export of photosynthates from chloroplasts via the triosephosphate/phosphate translocator directly influences the transcriptional activation of flavonoid biosynthesis genes [21]. This connection between plastid function and flavonoid production demonstrates the integrated nature of cellular metabolism and the importance of chloroplasts as environmental sensors [21] [38].
| Subcellular Compartment | Biosynthetic Functions | Key Enzymes | Regulatory Mechanisms |
|---|---|---|---|
| Plastids (Chloroplasts) | Precursor synthesis, some early enzymes | Shikimate pathway enzymes, CHS, LDOX | Retrograde signaling, metabolite export |
| Cytosol | Most soluble enzymes | CHI, F3H, DFR, ANS, UGTs | Metabolon formation, substrate channeling |
| Endoplasmic Reticulum | Membrane-bound enzymes | C4H, F3'H, F3'5'H | Enzyme complex assembly |
| Vacuole | Product storage and transport | MATE transporters, GSTs | Sequestration and stability |
The transcriptional regulation of anthocyanin biosynthesis genes involves a sophisticated network of transcription factors that coordinate the expression of structural genes encoding enzymes in the pelargonidin-3-O-rutinoside biosynthetic pathway [12] [16]. The primary regulatory mechanism centers on the MYB-bHLH-WD40 transcriptional complex, which serves as the master regulator of anthocyanin production [22] [38].
The MYB-bHLH-WD40 complex consists of three essential components that work synergistically to activate anthocyanin biosynthesis genes [12] [22]. The MYB transcription factors, including PAP1, PAP2, and MYB113, bind to specific DNA sequences in the promoters of target genes and determine the specificity of gene activation [16] [22]. These factors contain highly conserved R2R3 domains that recognize specific MYB-binding sites in the promoter regions of structural genes [22].
The basic helix-loop-helix transcription factors, such as TT8, GL3, and EGL3, interact directly with MYB factors to enhance their DNA-binding specificity and recruit WD40 proteins to form the functional transcriptional complex [16] [22]. The WD40 component, primarily represented by TTG1, stabilizes the MYB-bHLH interaction and facilitates the assembly of the complete regulatory complex [12] [16].
The regulation of individual structural genes shows differential patterns depending on their position in the biosynthetic pathway [16] [32]. Early biosynthetic genes encoding chalcone synthase, chalcone isomerase, and flavanone 3-hydroxylase are controlled by both general flavonoid regulatory factors and specific anthocyanin regulators [10] [16]. Late biosynthetic genes, including dihydroflavonol 4-reductase, anthocyanidin synthase, and UDP-glucose:flavonoid 3-O-glucosyltransferase, are primarily regulated by the MYB-bHLH-WD40 complex [22] [35].
Environmental factors significantly influence the transcriptional regulation of anthocyanin biosynthesis through multiple signaling pathways [12] [21]. Light intensity and quality activate specific transcription factors that enhance the expression of anthocyanin biosynthesis genes [38]. Temperature stress, UV radiation, and pathogen attack also modulate the activity of regulatory complexes through post-translational modifications and changes in transcription factor abundance [12] [16].
The temporal and spatial regulation of gene expression ensures appropriate anthocyanin accumulation during plant development [7] [33]. Studies in rice and strawberry have demonstrated that different MYB transcription factors are activated at specific developmental stages, leading to the coordinated expression of structural genes and the accumulation of specific anthocyanin compounds [7] [33]. Quantitative expression analyses have revealed strong positive correlations between transcription factor activity and the levels of structural gene transcripts [32] [35].
| Transcription Factor Type | Function | Target Genes | Examples |
|---|---|---|---|
| R2R3-MYB | Primary DNA binding and specificity | Early and late biosynthetic genes | AtPAP1, AtMYB113, VvMYBA1 |
| bHLH | Complex formation and activation | Late biosynthetic genes | AtTT8, AtGL3, PhAN1 |
| WD40 | Complex stabilization | All anthocyanin genes | AtTTG1, PhAN11 |
| WRKY | Environmental response | Stress-responsive genes | AtWRKY75, PtrWRKY19 |
| NAC | Stress regulation | Stress-induced genes | ANAC032, JUB1 |
| MADS-box | Developmental control | Ripening-related genes | MADS1, FaMADS9 |
Pelargonidin-3-O-rutinoside chloride demonstrates a broad taxonomic distribution across multiple plant families, with particularly notable concentrations in members of the Rosaceae family. The compound has been systematically identified and quantified in diverse plant species, spanning both cultivated and wild varieties [1] [2].
Within the Rosaceae family, which represents the primary taxonomic group for this anthocyanin, pelargonidin-3-O-rutinoside chloride exhibits significant presence in strawberry (Fragaria × ananassa), where concentrations range from 0.00 to 5.54 mg/100g fresh weight with a mean content of 1.32 mg/100g [3]. Red raspberry (Rubus idaeus) contains lower concentrations, typically ranging from 0.00 to 0.85 mg/100g fresh weight with an average of 0.42 mg/100g [4]. Black raspberry (Rubus occidentalis) has been confirmed to contain this compound, representing the first identification of pelargonidin-3-O-rutinoside in this species [5]. Sweet cherry (Prunus avium) demonstrates variable content ranging from 0.00 to 3.91 mg/100g fresh weight with a mean of 1.24 mg/100g [3].
The Grossulariaceae family contributes significantly to the natural occurrence of pelargonidin-3-O-rutinoside chloride, particularly in currant species. Black currant (Ribes nigrum) exhibits the highest concentrations among berries, with levels ranging from 1.68 to 2.96 mg/100g fresh weight and a mean content of 2.48 mg/100g [6] [3]. Red currant (Ribes rubrum) has been confirmed to contain this compound, though specific quantitative data remains limited [7].
Beyond the traditional berry-producing families, pelargonidin-3-O-rutinoside chloride has been identified in ornamental species across diverse taxonomic groups. The Gentianaceae family, specifically Gentiana lutea var. aurantiaca, demonstrates significant accumulation in petals, with content varying according to developmental stage [8]. The Amaryllidaceae family contributes through Clivia species, where the compound has been detected in flowers [9]. The Begoniaceae family shows presence in both flowers and leaves of Begonia species [9]. The Iridaceae family contributes through Gladiolus × grandiflora cultivars, where pelargonidin-3-O-rutinoside has been identified as a major floral pigment [10].
Additional families contributing to the taxonomic distribution include the Ericaceae family through rabbiteye blueberry (Vaccinium ashei), where cultivar-dependent variations in content have been observed [11]. The Passifloraceae family demonstrates presence in passion fruit (Passiflora edulis), contributing to the purple coloration of the fruit pulp [12].
This taxonomic survey reveals that pelargonidin-3-O-rutinoside chloride represents a widespread anthocyanin with particular evolutionary significance in the Rosaceae family, while maintaining presence across phylogenetically diverse plant groups, suggesting fundamental roles in plant coloration and stress responses.
The accumulation patterns of pelargonidin-3-O-rutinoside chloride demonstrate distinct tissue-specific preferences, with the highest concentrations typically observed in fruit peel and skin tissues compared to flesh components. This differential distribution reflects the compound's dual role in photoprotection and pathogen defense mechanisms [13].
Fruit Peel and Skin Accumulation
The epidermal layers of fruits represent the primary sites of pelargonidin-3-O-rutinoside chloride accumulation, where the compound functions as a critical component of the plant's defense against environmental stresses. In strawberry fruits, the pale red fruit skin exhibits significant accumulation of pelargonidin-3-O-glucoside and pelargonidin-3-O-rutinoside, which serve as key pigments contributing to the characteristic coloration [13]. The epidermal vacuoles in these tissues provide specialized storage compartments that maintain optimal concentrations for UV protection and pathogen resistance.
Sweet cherry fruits demonstrate pronounced tissue-specific accumulation, with peel tissues containing substantially higher concentrations than flesh components. The concentration gradient from peel to flesh reflects the protective function of anthocyanins against photodamage and oxidative stress [3]. This distribution pattern is particularly pronounced in dark-colored cultivars where pelargonidin-3-O-rutinoside contributes to the deep red coloration.
Fruit Pulp and Flesh Distribution
The parenchyma cells of fruit flesh contain moderate levels of pelargonidin-3-O-rutinoside chloride, primarily stored in vacuolar compartments. The concentration in pulp tissues varies significantly among species, with black currant showing the highest flesh content at 2.48 mg/100g fresh weight, followed by strawberry at 1.32 mg/100g, and sweet cherry at 1.24 mg/100g [3]. The distribution within flesh tissues often follows vascular patterns, with higher concentrations near conducting tissues.
In raspberry fruits, the compound demonstrates preferential accumulation in the outer layers of the aggregate fruit structure, with concentrations decreasing toward the core regions. This gradient pattern reflects the compound's role in antioxidant protection during fruit development and ripening [4]. The bioavailability studies indicate that pelargonidin-3-O-rutinoside from fruit flesh demonstrates superior absorption characteristics compared to other anthocyanin derivatives, with bioavailability reaching 1.13% compared to 0.28% for pelargonidin-3-O-glucoside [14].
Seed and Core Tissues
Seed tissues generally exhibit minimal accumulation of pelargonidin-3-O-rutinoside chloride, with limited vacuolar storage capacity compared to fruit flesh and peel. The compound's presence in seeds appears to be primarily associated with seed coat tissues rather than endosperm or embryo components. This distribution pattern suggests that the compound's primary functions are related to fruit attractiveness and protection rather than seed-specific metabolic processes.
Cellular Localization and Transport
The tissue-specific accumulation patterns are closely linked to cellular transport mechanisms that facilitate the movement of pelargonidin-3-O-rutinoside chloride from synthesis sites to storage locations. The compound is synthesized in the cytoplasm and endoplasmic reticulum before being transported to vacuolar storage sites [15]. Tonoplast intrinsic proteins facilitate the transport of the compound across vacuolar membranes, with tissue-specific expression patterns influencing final accumulation levels.
The differential accumulation patterns also reflect developmental regulation, with tissue-specific gene expression controlling the biosynthesis and storage of pelargonidin-3-O-rutinoside chloride. Regulatory genes such as DFR (dihydroflavonol reductase) and BZ1 (bronze1) demonstrate tissue-specific expression patterns that correlate with final compound distribution [13].
The biosynthesis and accumulation of pelargonidin-3-O-rutinoside chloride are profoundly influenced by diverse environmental factors that modulate secondary metabolite production pathways. These environmental modulators operate through complex signaling networks that integrate stress responses with developmental programs [16].
Temperature Effects
Temperature represents a critical environmental modulator of pelargonidin-3-O-rutinoside chloride production, with contrasting effects depending on the thermal range. Low temperature and cold stress conditions enhance anthocyanin biosynthesis through upregulation of flavonoid biosynthesis genes, including those specifically involved in pelargonidin-3-O-rutinoside formation [17]. Cold stress activates transcription factors such as MYB and bHLH, which promote the expression of structural genes in the anthocyanin biosynthesis pathway.
Conversely, high temperature conditions lead to degradation and reduced stability of pelargonidin-3-O-rutinoside chloride through thermal degradation of glycosidic bonds. The compound demonstrates first-order degradation kinetics under elevated temperatures, with degradation rate constants ranging from 5.9 to 19.7 × 10^-3 min^-1 at temperatures between 75°C and 90°C [18]. This thermal sensitivity has important implications for postharvest storage and processing of anthocyanin-rich fruits.
Light Intensity and Quality
Light intensity serves as a fundamental environmental modulator, with high light conditions promoting increased biosynthesis of pelargonidin-3-O-rutinoside chloride as part of photoprotection mechanisms. The compound functions as a secondary ROS-scavenging system when primary antioxidant enzyme systems become saturated under severe light stress [19]. This response is mediated through the upregulation of genes encoding phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS), which represent entry points into the phenylpropanoid and flavonoid pathways.
Light transmittance studies demonstrate that pelargonidin-3-O-rutinoside content increases significantly under higher light intensities, with optimal accumulation observed at 75% light transmittance compared to 25% in shaded conditions [20]. The differential light responses also influence the relative proportions of various anthocyanin derivatives, with pelargonidin-3-O-rutinoside showing enhanced accumulation under specific light qualities.
pH and Soil Chemical Environment
The pH of the growing environment significantly influences both the biosynthesis and stability of pelargonidin-3-O-rutinoside chloride. Acidic conditions (pH < 3) promote stable red coloration and enhanced stability through protonation of the anthocyanin structure [21]. The compound exhibits optimal stability under acidic conditions, where it maintains its characteristic red color and demonstrates resistance to degradation.
Neutral pH conditions (pH 7) result in color shifts toward purple through quinonoidal base formation, while alkaline conditions (pH > 8) promote color shifts toward blue through carbinol pseudobase formation [21]. These pH-dependent structural changes affect both the visual appearance and the biological activity of the compound.
Water Stress and Drought Conditions
Drought stress represents a significant environmental modulator that promotes increased biosynthesis of pelargonidin-3-O-rutinoside chloride as part of the plant's stress response mechanisms. Water stress activates the antioxidant system, leading to enhanced production of secondary metabolites including anthocyanins [22]. The compound serves as an osmotic adjustment mechanism and contributes to cellular protection against oxidative damage under water-limited conditions.
The stress-induced enhancement of pelargonidin-3-O-rutinoside biosynthesis involves complex regulatory networks that integrate water status with secondary metabolite production. Transcription factors such as MYB44 regulate anthocyanin accumulation in response to drought stress, simultaneously controlling stomatal movement and reactive oxygen species homeostasis [17].
UV-B Radiation and Atmospheric Factors
UV-B radiation acts as a powerful environmental modulator, promoting enhanced biosynthesis of pelargonidin-3-O-rutinoside chloride as part of the plant's antioxidant defense system. The compound functions primarily as an antioxidant rather than a UV-B screening pigment, with its accumulation representing a consequence of ROS generation under UV stress [19]. This response involves the upregulation of flavonol synthase (FLS) and flavonoid 3'-hydroxylase (F3'H) genes, which are strongly induced by UV-B radiation.
Atmospheric factors including ozone concentration and carbon dioxide levels also influence pelargonidin-3-O-rutinoside production. Rising atmospheric CO2 concentrations can alter the carbon-nitrogen balance in plants, potentially affecting the allocation of resources toward secondary metabolite production [22].
Biotic Stress Factors
Pathogen attack and herbivore pressure represent important biotic modulators of pelargonidin-3-O-rutinoside chloride production. The compound's antimicrobial properties make it an important component of plant defense mechanisms, with production often enhanced in response to pathogen challenge. The biosynthesis enhancement under biotic stress involves the activation of defense-related signaling pathways that integrate pathogen recognition with secondary metabolite production.
The seasonal accumulation patterns of pelargonidin-3-O-rutinoside chloride demonstrate pronounced temporal variations that correlate with fruit development stages, environmental conditions, and underlying genetic regulatory mechanisms. These seasonal patterns reflect the compound's integral role in plant reproductive success and environmental adaptation [23].
Fruit Development Stages
The seasonal variation in pelargonidin-3-O-rutinoside chloride content follows distinct developmental phases, beginning with minimal presence during early fruit development and reaching peak concentrations during full ripening. In strawberry fruits, the compound demonstrates a characteristic accumulation pattern across four developmental stages: white fruit (WF), initial ripening (IR), partial ripening (PR), and full red fruit (FR) [24]. During the white fruit stage, pelargonidin-3-O-rutinoside content remains low, representing approximately 5-10% of total anthocyanins.
The initial ripening stage marks the beginning of significant anthocyanin accumulation, with pelargonidin-3-O-rutinoside content increasing to 10-15% of total anthocyanins. This stage corresponds to the activation of key biosynthetic genes including FaPAL1, FaC4H, and FaF3H, which catalyze early steps in the anthocyanin pathway [24]. The partial ripening stage demonstrates high accumulation levels, with the compound reaching 15-20% of total anthocyanins, corresponding to peak expression of dihydroflavonol reductase (DFR) and anthocyanidin synthase (ANS) genes.
Full ripening represents the peak accumulation period, with pelargonidin-3-O-rutinoside reaching 14-27% of total anthocyanins in mature strawberry fruits. At this stage, the compound accounts for approximately 14.1% of total anthocyanins, ranking as the second most abundant anthocyanin after pelargonidin-3-O-glucoside [24]. The peak accumulation corresponds to maximum expression of UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT) and glutathione S-transferase (GST) genes, which catalyze the final steps in anthocyanin biosynthesis and transport.
Flower Development and Senescence
In ornamental species, pelargonidin-3-O-rutinoside chloride demonstrates distinct seasonal patterns during flower development. Gentiana lutea var. aurantiaca exhibits stage-specific accumulation across three developmental stages: budlet stage (S1), mature bud stage (S3), and fully open flower stage (S5) [8]. The budlet stage shows moderate levels representing 15-25% of total anthocyanins, with only simple pelargonidin derivatives detected.
The mature bud stage demonstrates variable accumulation patterns, with some complex derivatives appearing while others remain undetected. This stage represents a transition period where biosynthetic capacity is being established for peak production. The fully open flower stage (S5) exhibits the highest content, with pelargonidin-3-O-rutinoside reaching 19-30% of total anthocyanins. This peak corresponds to maximum pollinator attraction requirements and represents the culmination of the developmental program.
Flower senescence typically results in declining pelargonidin-3-O-rutinoside levels, dropping to 15-25% of total anthocyanins as biosynthetic gene expression decreases and degradation processes become dominant [25]. The senescence-related decline involves both reduced biosynthesis and increased degradation through oxidative processes.
Environmental Seasonal Cycles
The seasonal variation in pelargonidin-3-O-rutinoside chloride content is strongly influenced by environmental cycles that affect both biosynthesis and stability. Spring conditions typically promote moderate accumulation as plants respond to increasing light intensity and temperature. The compound's biosynthesis increases as part of the plant's preparation for reproductive development and stress protection.
Summer conditions often represent peak production periods, particularly in fruit crops where high light intensity and warm temperatures promote anthocyanin accumulation. However, excessive heat can lead to degradation, creating a balance between enhanced biosynthesis and thermal instability [21]. The summer peak typically corresponds to fruit ripening periods when maximum anthocyanin content is required for seed dispersal.
Autumn conditions may promote enhanced accumulation in response to environmental stresses including temperature fluctuations and reduced light availability. Cold stress specifically enhances pelargonidin-3-O-rutinoside biosynthesis through upregulation of cold-responsive genes that activate anthocyanin production [17].
Molecular Regulation of Seasonal Patterns
The seasonal variation in pelargonidin-3-O-rutinoside chloride content is controlled by complex molecular regulatory networks that integrate developmental signals with environmental responses. Key regulatory genes demonstrate seasonal expression patterns that correlate with compound accumulation. The MYB10 transcription factor shows gradually increasing expression during fruit development, reaching peak levels during full ripening [24].
Structural genes in the anthocyanin biosynthesis pathway exhibit coordinated seasonal expression patterns. Phenylalanine ammonia-lyase (PAL) demonstrates low expression during early seasons, increasing progressively through development. Chalcone synthase (CHS) shows similar patterns, with peak expression coinciding with maximum anthocyanin accumulation [24].
The seasonal regulation also involves epigenetic modifications that control gene expression timing. DNA methylation patterns and histone modifications contribute to the precise temporal control of anthocyanin biosynthesis genes, ensuring optimal accumulation timing for developmental and environmental requirements.
Cultivar and Genetic Variations
Seasonal variation patterns demonstrate significant cultivar-specific differences that reflect genetic diversity in regulatory mechanisms. Different strawberry cultivars exhibit distinct seasonal accumulation patterns, with some showing early peaks while others demonstrate prolonged accumulation periods [26]. These variations reflect differences in gene expression timing and environmental sensitivity.